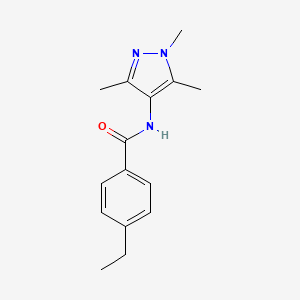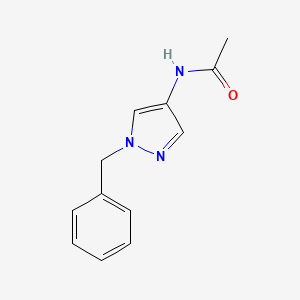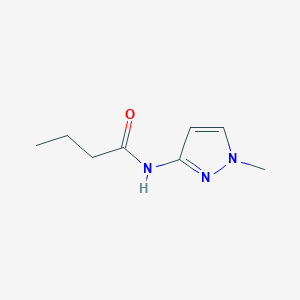
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been well-characterized.
作用机制
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a selective inhibitor of GSK-3β, CDK2, and CDK5. GSK-3β is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. CDK2 and CDK5 are involved in cell cycle regulation and neuronal development, respectively. By inhibiting these kinases, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can modulate various cellular processes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have potent inhibitory effects on GSK-3β, CDK2, and CDK5 in vitro. In addition, it has been shown to have antiproliferative effects on several cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively.
实验室实验的优点和局限性
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied in preclinical models, and its mechanism of action has been well-characterized. However, there are also limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the study of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for specific types of tumors. Another potential application is in the treatment of neurodegenerative diseases, where it could be used to slow or prevent disease progression. Additionally, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide could be further modified to improve its solubility and pharmacokinetic properties, making it a more effective research tool and potential therapeutic agent.
In conclusion, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its mechanism of action has been well-characterized, and it has shown promising results in preclinical studies. While there are limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments, its potential applications in cancer, neurodegenerative diseases, and psychiatric disorders make it a promising research tool and potential therapeutic agent.
合成方法
The synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide involves the reaction of 4-bromo-1-methylpyridin-2(1H)-one with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the carboxamide is introduced through the reaction of the pyrazole with 2-chloro-N-(4-chlorophenyl)acetamide. The overall synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is shown in Figure 1.
科学研究应用
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on several kinases, including GSK-3β, CDK2, and CDK5. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and neuronal development. Therefore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
属性
IUPAC Name |
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-4-9(13-14)10(15)12-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUIAZDBBUCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)


![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)